N-Methyl-[1,1'-biphenyl]-3-ethanamine
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Overview
Description
N-Methyl-[1,1’-biphenyl]-3-ethanamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with an ethanamine side chain and a methyl group attached to the nitrogen atom. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-[1,1’-biphenyl]-3-ethanamine typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods, such as the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction, where an appropriate biphenyl derivative reacts with an ethylamine derivative under basic conditions.
Methylation of Nitrogen: The final step involves the methylation of the nitrogen atom in the ethanamine side chain.
Industrial Production Methods
Industrial production of N-Methyl-[1,1’-biphenyl]-3-ethanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-[1,1’-biphenyl]-3-ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized biphenyl derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
N-Methyl-[1,1’-biphenyl]-3-ethanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Methyl-[1,1’-biphenyl]-3-ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-[1,1’-biphenyl]-2-ethanamine: Similar structure but with the ethanamine side chain attached at a different position on the biphenyl core.
N-Methyl-[1,1’-biphenyl]-4-ethanamine: Another positional isomer with the ethanamine side chain at the 4-position.
Uniqueness
N-Methyl-[1,1’-biphenyl]-3-ethanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-methyl-2-(3-phenylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-16-11-10-13-6-5-9-15(12-13)14-7-3-2-4-8-14/h2-9,12,16H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLVSFYXKLFKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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